molecular formula C20H17N3O4 B2665730 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946376-50-7

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No. B2665730
CAS RN: 946376-50-7
M. Wt: 363.373
InChI Key: BNCVGPAAZGWEKT-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research on related pyrrolidine derivatives has demonstrated significant antioxidant properties. For example, a study synthesized various 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and found them to exhibit potent antioxidant activity, with some compounds showing higher activity than ascorbic acid (Tumosienė et al., 2019). This highlights the potential of pyrrolidine derivatives in mitigating oxidative stress, suggesting their applicability in designing antioxidant drugs.

Anticancer Potential

The structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles has been explored for their apoptotic inducing capabilities, showing potential as anticancer agents. One compound in particular was found to be effective against breast and colorectal cancer cell lines, with its molecular target identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005). This underlines the therapeutic value of oxadiazole derivatives in cancer treatment.

Antimicrobial and Antitubercular Activities

Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives have been synthesized and evaluated for their antitubercular activity, with some compounds demonstrating moderate to good efficacy (Joshi et al., 2015). Additionally, novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives were found to exhibit strong antimicrobial activity, further emphasizing the broad-spectrum bioactivity of these compounds (Krolenko et al., 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-12-2-4-13(5-3-12)19-21-20(27-22-19)14-8-18(24)23(10-14)15-6-7-16-17(9-15)26-11-25-16/h2-7,9,14H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCVGPAAZGWEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

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